molecular formula C5H8ClNO2 B2602912 3-Methoxyazetidine-1-carbonyl chloride CAS No. 1849382-35-9

3-Methoxyazetidine-1-carbonyl chloride

Cat. No.: B2602912
CAS No.: 1849382-35-9
M. Wt: 149.57
InChI Key: KAHMVCPHJREBGK-UHFFFAOYSA-N
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Description

3-Methoxyazetidine-1-carbonyl chloride is a chemical compound with the molecular formula C5H8ClNO2 and a molecular weight of 149.58 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a methoxy group and a carbonyl chloride functional group.

Preparation Methods

The synthesis of 3-Methoxyazetidine-1-carbonyl chloride typically involves the reaction of 3-methoxyazetidine with phosgene or other chlorinating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-Methoxyazetidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-methoxyazetidine-1-carboxylic acid.

    Reduction: It can be reduced to 3-methoxyazetidine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: It can undergo oxidation to form corresponding N-oxides under specific conditions.

Scientific Research Applications

3-Methoxyazetidine-1-carbonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methoxyazetidine-1-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The presence of the carbonyl chloride group makes it highly reactive towards nucleophilic attack, facilitating the formation of amides, esters, and other functionalized products. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

3-Methoxyazetidine-1-carbonyl chloride can be compared with other azetidine derivatives, such as:

Properties

IUPAC Name

3-methoxyazetidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2/c1-9-4-2-7(3-4)5(6)8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHMVCPHJREBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849382-35-9
Record name 3-methoxyazetidine-1-carbonyl chloride
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